![molecular formula C15H22O3S2 B14377980 benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-74-1](/img/structure/B14377980.png)
benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural elements of benzoic acid and a dithiolan ring. This compound is characterized by its unique molecular structure, which includes a benzene ring with a carboxyl group (benzoic acid) and a dithiolan ring with a butyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. One common method is the reaction of benzoic acid with a dithiolan derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of reactors and continuous flow systems. The process may be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Nitrobenzoic acid derivatives, bromobenzoic acid derivatives, and sulfonic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Redox Reactions: Participating in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Dithiolan Derivatives: Compounds containing a dithiolan ring, known for their sulfur-containing functional groups.
Butyl Substituted Compounds: Organic molecules with butyl groups, often used in various chemical applications.
Uniqueness
Benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of benzoic acid and dithiolan ring structures. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88122-74-1 |
|---|---|
Formule moléculaire |
C15H22O3S2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C8H16OS2.C7H6O2/c1-2-3-4-8-10-6-7(5-9)11-8;8-7(9)6-4-2-1-3-5-6/h7-9H,2-6H2,1H3;1-5H,(H,8,9)/t7-,8-;/m1./s1 |
Clé InChI |
CXZYHOBMSQPPSL-SCLLHFNJSA-N |
SMILES isomérique |
CCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


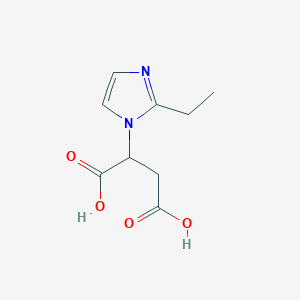
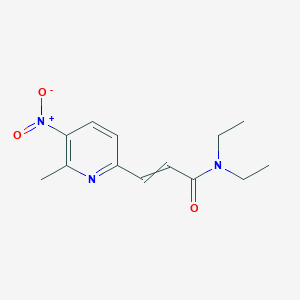
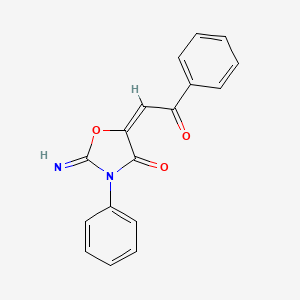
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

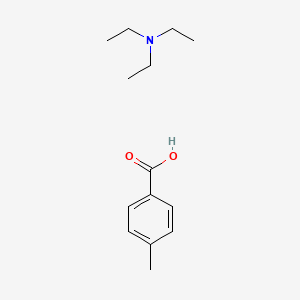
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
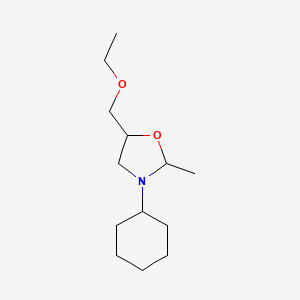
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
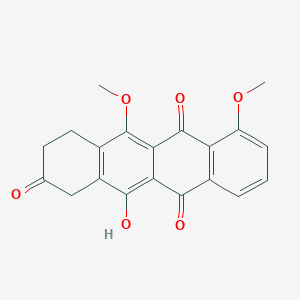
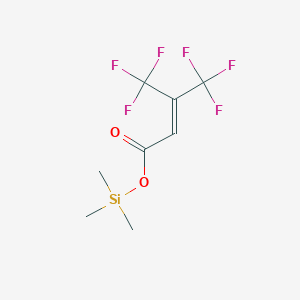
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
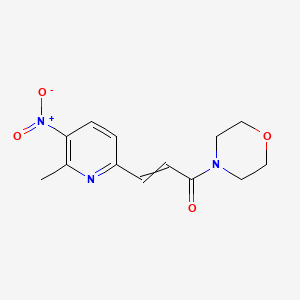
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
